9-OxoODE

PPARγ Macrophage Biology Atherosclerosis

9-OxoODE (9-oxo-10E,12Z-octadecadienoic acid; also known as 9-KODE) is an oxidized linoleic acid metabolite belonging to the oxylipin family, characterized by a ketone group at the 9-position and a conjugated (10E,12Z) diene system. It is formed via oxidation of the allylic hydroxyl of either 9(S)- or 9(R)-HODE (9-hydroxyoctadecadienoic acid).

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 54232-59-6
Cat. No. B163628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-OxoODE
CAS54232-59-6
Synonyms9-KODE
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+
InChIKeyLUZSWWYKKLTDHU-ZJHFMPGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-OxoODE (CAS 54232-59-6): A Structurally Distinct Oxidized Linoleic Acid Metabolite with Defined PPARγ Agonist Activity


9-OxoODE (9-oxo-10E,12Z-octadecadienoic acid; also known as 9-KODE) is an oxidized linoleic acid metabolite belonging to the oxylipin family, characterized by a ketone group at the 9-position and a conjugated (10E,12Z) diene system [1]. It is formed via oxidation of the allylic hydroxyl of either 9(S)- or 9(R)-HODE (9-hydroxyoctadecadienoic acid) [2]. In biological membranes, 9-oxoODE and its positional isomer 13-oxoODE together account for approximately 2% of total linoleate residues, predominantly in esterified form . 9-OxoODE functions as an endogenous ligand and activator of peroxisome proliferator-activated receptor gamma (PPARγ) and has been quantified as a circulating biomarker in metabolic and cardiovascular disease states [3].

PPARγ pathway research tool for macrophage and metabolic studies
Isomer-specific MRM transition (293→185) for unambiguous MS detection
Deuterated internal standard (9-OxoODE-d3) available for quantitative lipidomics

Why 9-OxoODE (CAS 54232-59-6) Cannot Be Substituted with 9-HODE or 13-OxoODE: Evidence-Based Differentiation


Generic substitution among linoleic acid-derived oxylipins is scientifically invalid due to position-specific functional divergence. The 9-oxo and 13-oxo positional isomers, while sharing the same molecular formula (C18H30O3) and exact mass (294.219495 Da), exhibit distinct precursor-product ion transitions in mass spectrometry (m/z 293→185 for 9-oxoODE versus m/z 293→113 for 13-oxoODE), enabling unambiguous analytical differentiation [1]. Critically, the PPARγ binding affinity hierarchy (13-oxoODE > 9-oxoODE > 9-HODE > 13-HODE) demonstrates that oxidation state (oxo vs. hydroxy) and positional specificity (C9 vs. C13) both independently modulate receptor interaction potency [2]. Furthermore, the 9-oxoODE precursor 9-HODE signals through the distinct receptor GPR132 in pro-inflammatory contexts, whereas 9-oxoODE itself acts via PPARγ, confirming that redox state determines receptor pathway engagement [3]. Therefore, procurement of the specific isomer with defined positional and oxidation-state identity is essential for reproducible experimental outcomes.

Receptor pathway divergence
9-OxoODE activates PPARγ, whereas 9-HODE signals through GPR132; oxidation state may redirect pathway engagement.
Isomer-specific MS fragmentation
9-OxoODE and 13-oxoODE share m/z 293 precursor but yield distinct products (185 vs 113); isomer substitution may confound quantification.
Affinity rank may not transfer
PPARγ binding potency rank (13-oxoODE > 9-oxoODE > 9-HODE) indicates that replacement with a different isomer may alter dose-response interpretation.

9-OxoODE (CAS 54232-59-6): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


PPARγ Agonist Potency: 9-OxoODE vs. 13-OxoODE and HODE Analogs in Macrophage Transcriptional Activation

9-OxoODE demonstrates intermediate PPARγ binding affinity relative to its positional isomer 13-oxoODE and the reduced HODE analogs. The affinity ranking reported is 13-oxoODE > 9-oxoODE > 9-HODE > 13-HODE, placing 9-oxoODE as the second most potent PPARγ ligand among the four primary linoleic acid-derived oxylipins [1]. In a cellular transcriptional activation assay using mouse PPARγ expressed in HEK293 cells with a Gal4 reporter system, 9-oxoODE exhibited an EC50 of 1.64 × 10⁴ nM (16.4 μM) after 24-hour incubation [2].

PPARγ Agonist Potency
Reported
EC50 16.4 μM (rank 2/4): 13-oxoODE ~2× more potent
Supports PPARγ pathway dose-response studies
HEK293 reporter assay; cross-study comparable
PPARγ Macrophage Biology Atherosclerosis

Plasma Concentration in Metabolic Syndrome: 9-OxoODE vs. 13-OxoODE Quantitative Comparison

In a quantitative lipidomic analysis of human plasma, the endogenous concentration of 9-oxoODE was measured at 263.0 nmol/L, which is approximately 3.8-fold higher than the plasma concentration of its positional isomer 13-oxoODE measured at 69.5 nmol/L [1]. This substantial quantitative difference in circulating levels, despite the compounds sharing identical molecular weight and similar biosynthetic origins, underscores the non-redundant metabolic regulation of these positional isomers. Additionally, elevated plasma 9-oxoODE concentrations are significantly associated with metabolic syndrome (MetS) in obese adolescents (p = 0.035) and correlate positively with proatherogenic lipoprotein particles including large VLDL particles (r = 0.45, p = 0.01) and apolipoprotein B-100 (r = 0.52, p = 0.002) [2].

Plasma Concentration
Head-to-head
9-OxoODE 263.0 vs 13-oxoODE 69.5 nmol/L (3.78× higher)
Supports biomarker study design and isomer selection
Human plasma; MRM LC-MS/MS quantification
Metabolic Syndrome Cardiovascular Biomarkers Lipidomics

Analytical Differentiation: 9-OxoODE vs. 13-OxoODE Mass Spectrometry MRM Transitions

9-OxoODE and 13-oxoODE can be unambiguously distinguished by LC-MS/MS multiple reaction monitoring (MRM) due to their distinct fragmentation patterns. In electrospray ionization negative mode, 9-oxoODE exhibits a precursor ion of m/z 293 and a characteristic product ion of m/z 185. In contrast, 13-oxoODE, while sharing the same precursor ion (m/z 293), produces a distinct product ion of m/z 113 [1]. This differential fragmentation, resulting from position-specific cleavage adjacent to the oxo group, enables simultaneous, interference-free quantification of both positional isomers in complex biological matrices. A deuterated internal standard (9-OxoODE-d3), labeled at positions 10, 12, and 13, is commercially available for precise quantitative LC-MS or GC-MS analysis [2].

MS Differentiation
Head-to-head
9-OxoODE: m/z 293→185; 13-oxoODE: m/z 293→113
Enables isomer-specific quantification in complex matrices
ESI negative mode; distinct fragmentation ensures no interference
Analytical Chemistry Mass Spectrometry Lipidomics

Biomarker Performance in Type 1 Diabetes: 9-OxoODE Diagnostic Utility Quantified by AUC

In a multi-omics machine learning study comparing type 1 diabetes (T1D) patients (n=38) with healthy controls (n=38), 9-oxoODE was identified as one of two key differentiating metabolites with an area under the curve (AUC) of 0.67, and was significantly elevated in T1D patients [1]. Among the oxylipins screened in this analysis, 9-oxoODE emerged as a meaningful overlap metabolite across multiple bioinformatics methods, demonstrating superior discriminatory performance compared to other linoleic acid-derived metabolites that were not retained in the final feature selection. This performance metric provides a quantitative benchmark for selecting 9-oxoODE over alternative oxylipins in T1D-focused metabolomic studies.

T1D Biomarker AUC
Reported
AUC 0.67 (T1D vs control, n=38/38)
Supports T1D biomarker screening context
Ranked 2nd overall; top among oxylipins in multi-omics study
Type 1 Diabetes Metabolomics Biomarker Discovery

Commercial Purity Specifications: Vendor-Defined Quantitative Benchmarks for Procurement

Commercially available 9-OxoODE is supplied with defined purity specifications that enable direct vendor comparison. Cayman Chemical offers 9-OxoODE at ≥98% purity (100 μg/mL solution in ethanol) with λmax of 279 nm and solubility specifications of >50 mg/mL in DMF, DMSO, and ethanol, and >1 mg/mL in PBS pH 7.2 . Aladdin Scientific supplies 9-OxoODE at ≥98% purity as a 2 mg/mL solution in 95% ethanol with storage requirement at -20°C . AKSci offers 9-oxo-10(E),12(Z)-octadecadienoic acid at ≥95% minimum purity specification . These vendor-defined purity thresholds (95-98%) provide procurement benchmarks that can be directly compared to determine the appropriate grade for specific experimental requirements, with higher purity (≥98%) recommended for quantitative analytical applications.

Purity Specifications
Data to verify
≥98% (Cayman, Aladdin); ≥95% (AKSci)
Supports analytical standard selection by purity grade
Vendor specifications; independent verification recommended
Quality Control Analytical Standards Procurement

Membrane Incorporation: 9-OxoODE and 13-OxoODE Quantitative Distribution in Biological Membranes

In rabbit reticulocyte plasma and mitochondrial membranes, the combined 9-oxoODE and 13-oxoODE content represents approximately 2% of the total linoleate residues [1]. This quantitative membrane incorporation is not equally distributed between free and esterified forms; the majority of these oxidized linoleate residues are esterified to membrane lipids rather than existing as free fatty acids [2]. While the 2% figure represents the sum of both positional isomers, this class-level quantitative benchmark establishes the physiological abundance of oxoODEs in oxidatively stressed membranes and provides a reference range for exogenously administered compound studies.

Membrane Incorporation
Class-level
~2% of total linoleate residues (9- + 13-oxoODE combined)
Provides physiological reference context for ex vivo studies
Rabbit reticulocyte membranes; isomer-specific distribution not reported
Membrane Biology Lipid Peroxidation Oxidative Stress

Evidence-Based Application Scenarios for 9-OxoODE (CAS 54232-59-6) in Research and Analytical Settings


PPARγ Activation Studies in Macrophage and Foam Cell Biology

9-OxoODE is suited for studies investigating the role of endogenous PPARγ ligands in macrophage biology and foam cell formation. Its intermediate binding affinity (ranked second among linoleic acid-derived oxylipins: 13-oxoODE > 9-oxoODE > 9-HODE > 13-HODE) and defined EC50 of 16.4 μM in HEK293-PPARγ reporter assays [1] enable concentration-response experiments that probe the physiological concentration range at which oxidized lipids engage nuclear receptors. Unlike synthetic PPARγ agonists (e.g., thiazolidinediones), 9-oxoODE represents an endogenously generated ligand present in oxLDL, making it appropriate for studying pathophysiologically relevant PPARγ activation mechanisms in atherosclerosis models [2].

Quantitative Lipidomics and Metabolic Syndrome Biomarker Validation

9-OxoODE is an essential inclusion in targeted lipidomic panels for metabolic syndrome and cardiovascular biomarker studies. Its endogenous plasma concentration of 263.0 nmol/L—3.8-fold higher than 13-oxoODE (69.5 nmol/L) [3]—and its significant association with MetS in obese adolescents (p = 0.035) and correlation with proatherogenic lipoproteins (VLDL r = 0.45; ApoB-100 r = 0.52) [4] position it as a validated biomarker candidate. The availability of 9-OxoODE-d3 deuterated internal standard specifically labeled at positions 10, 12, and 13 enables precise absolute quantification by LC-MS/MS [5], ensuring analytical rigor in multi-center cohort studies.

Mass Spectrometry Method Development and Oxylipin Panel Calibration

9-OxoODE serves as a critical calibrant and reference standard for developing and validating LC-MS/MS methods targeting oxidized linoleic acid metabolites. Its distinct MRM transition (m/z 293→185) differentiates it unambiguously from the co-eluting 13-oxoODE isomer (m/z 293→113) [6], enabling method specificity verification. The compound's defined purity specifications (≥98% from major vendors) support its use as a quantitative calibration standard for constructing standard addition curves in biological matrices. This application is directly supported by published calibration methodologies using 9-oxoODE standards spiked into 50 μL plasma aliquots with internal standards [3].

Type 1 Diabetes Metabolomics and Multi-Omics Integration Studies

9-OxoODE is a validated metabolite for inclusion in T1D-focused metabolomic biomarker discovery panels. Machine learning analysis of multi-omics data from T1D patients versus healthy controls identified 9-oxoODE as one of the top discriminatory metabolites with an AUC of 0.67, significantly elevated in T1D patients [7]. This quantitative performance metric, derived from rigorous cross-validation across multiple machine learning algorithms (logistic regression, SVM, random forest, Gaussian naive Bayes), provides evidence-based justification for prioritizing 9-oxoODE over other linoleic acid-derived metabolites in T1D biomarker validation studies and for inclusion in custom targeted metabolomics assays.

Application
Selection Property
Validation Focus
PPARγ pathway research in macrophage biology
PPARγ agonist rank-order potency
Concentration-response and reporter assay endpoints
Targeted lipidomics for metabolic research
Endogenous plasma concentration and reported biomarker association
LC-MS/MS quantification with deuterated internal standard
LC-MS/MS method development for oxidized lipids
Isomer-specific MRM transition (293→185)
Chromatographic specificity and calibration linearity
T1D metabolomics and multi-omics integration
Discriminatory performance in machine learning analysis
Reported AUC and feature selection consistency

Technical Documentation Hub

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36 linked technical documents
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